molecular formula C24H37O3- B1240788 3-Oxo-5beta-cholanate

3-Oxo-5beta-cholanate

Cat. No. B1240788
M. Wt: 373.5 g/mol
InChI Key: KIQFUORWRVZTHT-OPTMKGCMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-5beta-cholanate is a bile acid anion. It is a conjugate base of a 3-oxo-5beta-cholanic acid.

Scientific Research Applications

Blood-Brain Barrier Permeability

3-Oxo-5beta-cholanate derivatives have been studied for their ability to modify the permeability of the blood-brain barrier (BBB). A study found that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate exhibited a promoting effect in increasing quinine uptake into the central nervous system in rats, suggesting its potential as a BBB permeator (Mikov et al., 2004).

Crystal Structures and Hydrogen-Bonded Aggregations

Research on the crystal structures of various oxo-cholic acids, including 3-Oxo-5beta-cholanate derivatives, has contributed to understanding their supramolecular architectures. These structures are characterized by networks of hydrogen bonds and different packing motifs, important for the study of molecular interactions and crystal engineering (Bertolasi et al., 2005).

Synthesis and Chemical Transformation

Studies on the synthesis and transformation of 3-Oxo-5beta-cholanate and its derivatives have been significant in organic chemistry. For instance, the synthesis of various compounds from 3-Oxo-5beta-cholanate derivatives has been documented, providing insights into reaction mechanisms and the development of new synthetic methodologies (Shalon & Elliott, 1976).

Biotransformation Studies

Biotransformation of methyl cholate using Aspergillus niger led to the discovery of new compounds including derivatives of 3-Oxo-5beta-cholanate. These studies are crucial for understanding microbial transformations of steroids and exploring new bioactive compounds (Al-Aboudi et al., 2009).

properties

Molecular Formula

C24H37O3-

Molecular Weight

373.5 g/mol

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/p-1/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

KIQFUORWRVZTHT-OPTMKGCMSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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